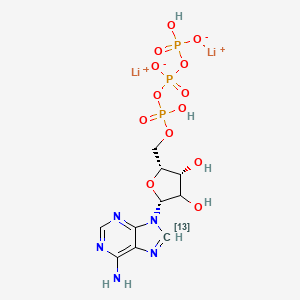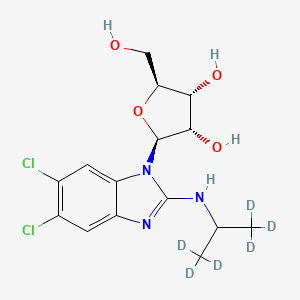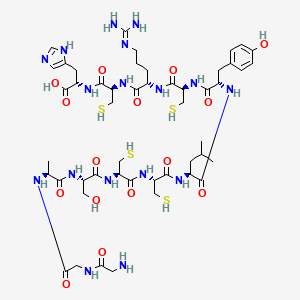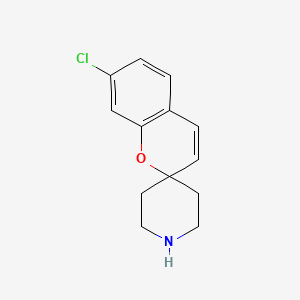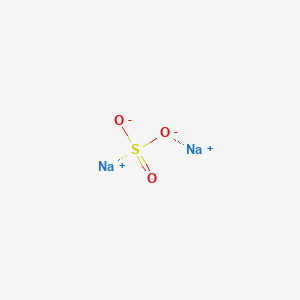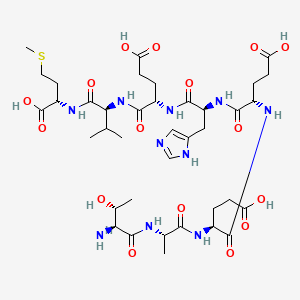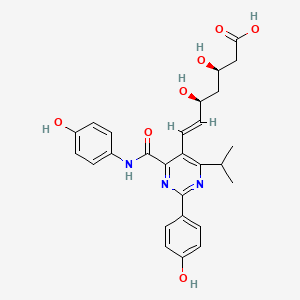
Inosine-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Inosine-13C3 is a stable isotope-labeled compound where three carbon atoms in the inosine molecule are replaced with carbon-13 isotopes. Inosine itself is a purine nucleoside composed of hypoxanthine attached to a ribose sugar. The carbon-13 labeling allows for detailed metabolic studies using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Inosine-13C3 typically involves the incorporation of carbon-13 labeled precursors during the biosynthesis of inosine. One common method is to start with carbon-13 labeled glucose, which is metabolized by microorganisms to produce carbon-13 labeled inosine. The reaction conditions often involve controlled fermentation processes with specific strains of bacteria or yeast that can efficiently incorporate the carbon-13 isotope into the inosine structure.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing the fermentation conditions to maximize yield and purity. This includes controlling factors such as temperature, pH, nutrient supply, and oxygen levels. After fermentation, the this compound is extracted and purified using chromatographic techniques.
化学反応の分析
Types of Reactions: Inosine-13C3 can undergo various chemical reactions, including:
Oxidation: Inosine can be oxidized to produce hypoxanthine and ribose.
Reduction: Reduction reactions can convert inosine to dihydroinosine.
Substitution: Nucleophilic substitution reactions can replace the ribose moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic reagents like ammonia or amines can be used under basic conditions.
Major Products:
Oxidation: Hypoxanthine and ribose.
Reduction: Dihydroinosine.
Substitution: Various substituted inosine derivatives depending on the nucleophile used.
科学的研究の応用
Inosine-13C3 has a wide range of applications in scientific research:
Chemistry: Used in NMR and mass spectrometry studies to trace metabolic pathways and understand the dynamics of biochemical reactions.
Biology: Helps in studying the metabolism of nucleosides and nucleotides in cells and tissues.
Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of inosine-based drugs.
Industry: Employed in the development of diagnostic tools and therapeutic agents, particularly in the field of oncology and neurology.
作用機序
Inosine-13C3 exerts its effects primarily through its role as a nucleoside. It can be incorporated into RNA and DNA, influencing various cellular processes. Inosine acts as an agonist for adenosine receptors, particularly A1R and A2AR, which are involved in anti-inflammatory and neuroprotective pathways. The carbon-13 labeling allows researchers to track its metabolic fate and interactions within the body.
類似化合物との比較
Inosine-13C5: Another carbon-13 labeled inosine with five carbon-13 atoms.
Inosine-2,8-d2: Inosine labeled with deuterium at positions 2 and 8.
Inosine-13C: Inosine labeled with a single carbon-13 atom.
Uniqueness: Inosine-13C3 is unique due to its specific labeling pattern, which provides detailed insights into the metabolic pathways and interactions of inosine. This makes it particularly valuable for studies requiring precise tracking of carbon atoms within the molecule.
特性
分子式 |
C10H12N4O5 |
|---|---|
分子量 |
271.20 g/mol |
IUPAC名 |
9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6+,7?,10-/m1/s1/i5+1,8+1,9+1 |
InChIキー |
UGQMRVRMYYASKQ-QWHLKXJTSA-N |
異性体SMILES |
C1=N[13C]2=[13C]([13C](=O)N1)N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O |
正規SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




